molecular formula C8H7BF2N2O3 B14037485 (5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid

(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid

Katalognummer: B14037485
Molekulargewicht: 227.96 g/mol
InChI-Schlüssel: ZIDKZUOMCAFEDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid: is a boronic acid derivative that features a difluoromethoxy group attached to an indazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the indazole core, followed by borylation reactions to introduce the boronic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding boronic esters or acids.

    Reduction: Formation of boron-containing reduced species.

    Substitution: Reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various boronic esters, reduced boron species, and substituted indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure may interact with biological targets in ways that could lead to the development of new therapeutic agents.

Industry

In industry, this compound is used in the development of advanced materials, including polymers and catalysts. Its boronic acid functionality can be exploited to create materials with specific properties.

Wirkmechanismus

The mechanism of action of (5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The difluoromethoxy group may also contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Methoxy-1H-indazol-6-yl)boronic acid
  • (5-Trifluoromethoxy-1H-indazol-6-yl)boronic acid
  • (5-Chloro-1H-indazol-6-yl)boronic acid

Uniqueness

(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and binding interactions compared to similar compounds with different substituents.

Eigenschaften

Molekularformel

C8H7BF2N2O3

Molekulargewicht

227.96 g/mol

IUPAC-Name

[5-(difluoromethoxy)-1H-indazol-6-yl]boronic acid

InChI

InChI=1S/C8H7BF2N2O3/c10-8(11)16-7-1-4-3-12-13-6(4)2-5(7)9(14)15/h1-3,8,14-15H,(H,12,13)

InChI-Schlüssel

ZIDKZUOMCAFEDA-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=C(C=C1OC(F)F)C=NN2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.